

Spectroscopic Profile of Methyl 4-Phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-phenylbutanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 4-phenylbutanoate** ($C_{11}H_{14}O_2$), a fatty acid methyl ester. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the key spectroscopic data for **methyl 4-phenylbutanoate**.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of **methyl 4-phenylbutanoate** provides detailed information about the proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.32 - 7.10	Multiplet	5H	C ₆ H ₅ -
3.66	Singlet	3H	-OCH ₃
2.62	Triplet	2H	Ph-CH ₂ -
2.32	Triplet	2H	-CH ₂ -C=O
1.95	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom within the **methyl 4-phenylbutanoate** molecule.

Chemical Shift (ppm)	Assignment
173.8	C=O (Ester)
141.2	C (Aromatic, C1)
128.4	CH (Aromatic, C3, C5)
128.2	CH (Aromatic, C2, C6)
125.9	CH (Aromatic, C4)
51.5	-OCH ₃
35.2	Ph-CH ₂ -
33.4	-CH ₂ -C=O
26.3	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **methyl 4-phenylbutanoate** highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3030 - 3000	Medium	C-H stretch (Aromatic)
2950 - 2850	Medium	C-H stretch (Aliphatic)
1735	Strong	C=O stretch (Ester)
1605, 1495, 1450	Medium to Weak	C=C stretch (Aromatic ring)
1200 - 1160	Strong	C-O stretch (Ester)
750, 700	Strong	C-H bend (Monosubstituted benzene)

Mass Spectrometry (MS)

The mass spectrum of **methyl 4-phenylbutanoate**, typically obtained via gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), shows a distinct fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
178	25	[M] ⁺ (Molecular Ion)
147	34.30	[M - OCH ₃] ⁺
105	41.90	[C ₈ H ₉] ⁺
104	99.99	[C ₈ H ₈] ⁺ (Base Peak)
91	68.30	[C ₇ H ₇] ⁺ (Tropylium ion)
74	20	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
43	34.60	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **methyl 4-phenylbutanoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[\[1\]](#)[\[2\]](#)
- Ensure the sample height in the NMR tube is approximately 4-5 cm.[\[3\]](#)
- Cap the NMR tube securely.

^1H and ^{13}C NMR Data Acquisition:

- Insert the prepared NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.[\[3\]](#)
- Shim the magnetic field to achieve optimal homogeneity and resolution.[\[3\]](#)
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.
- For ^{13}C NMR, a larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.[\[1\]](#)
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

- Place a single drop of **methyl 4-phenylbutanoate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4][5]
- Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4][5]

Data Acquisition:

- Place the prepared salt plates into the sample holder of the FTIR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- Prepare a dilute solution of **methyl 4-phenylbutanoate** in a volatile solvent such as methanol or dichloromethane.
- Introduce the sample into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.

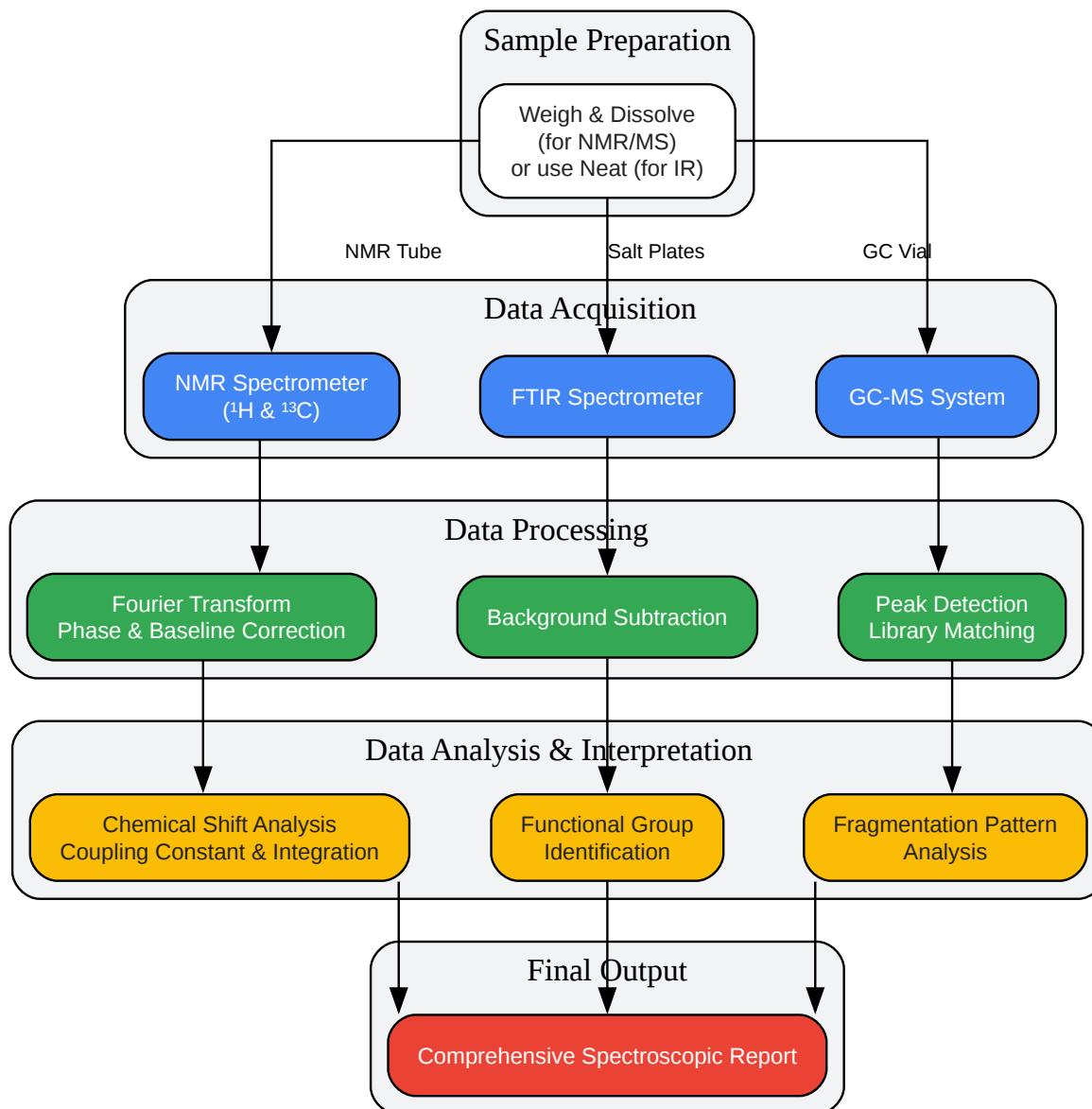
Data Acquisition (GC-MS with EI):

- Gas Chromatography:
 - Injector Temperature: 250 °C
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- Mass Spectrometry:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Acquire data in full scan mode to obtain the mass spectrum of the eluting compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **methyl 4-phenylbutanoate**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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